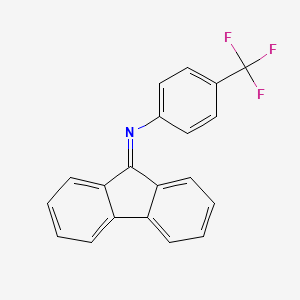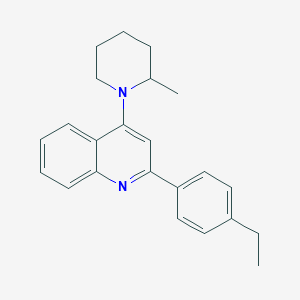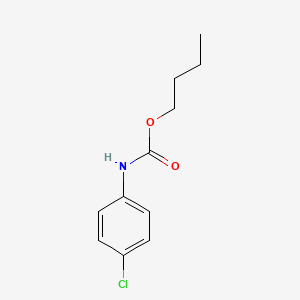![molecular formula C17H17F3N2O B11956354 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea is a chemical compound with the molecular formula C17H17F3N2O. It is known for its unique structural features, which include a trifluoromethyl group and a trimethylphenyl group attached to a urea moiety.
Métodos De Preparación
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea typically involves the reaction of 2-(trifluoromethyl)aniline with 2,4,6-trimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea can be compared with other similar compounds, such as:
- 1-(3-(Trifluoromethyl)phenyl)-3-(2,4,5-trimethylphenyl)urea
- 1-(4-(Methylthio)phenyl)-3-(2,4,6-trimethylphenyl)urea
- 1-(2-Fluorophenyl)-3-(2,4,5-trimethylphenyl)urea
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl rings. The unique combination of trifluoromethyl and trimethylphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H17F3N2O |
|---|---|
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C17H17F3N2O/c1-10-8-11(2)15(12(3)9-10)22-16(23)21-14-7-5-4-6-13(14)17(18,19)20/h4-9H,1-3H3,(H2,21,22,23) |
Clave InChI |
HWNBYUPCQUUOSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


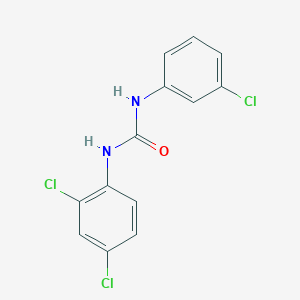
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)


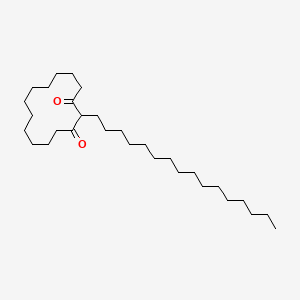
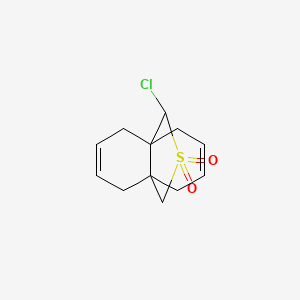
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
